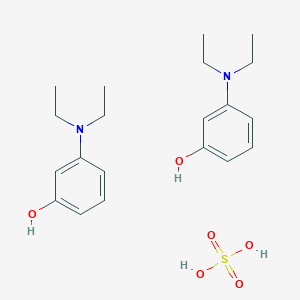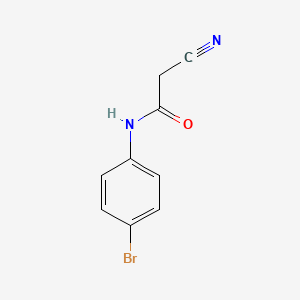
N-(4-bromophenyl)-2-cyanoacetamide
Übersicht
Beschreibung
Synthesis Analysis
There is limited information available on the synthesis of “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been synthesized and evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)acetamide” is available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been evaluated for antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Bromophenyl)acetamide” are available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
“N-(4-bromophenyl)-2-cyanoacetamide” derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial and fungal strains, indicating their potential use in developing new treatments for infections .
Anticancer Activity
Research has also explored the anticancer properties of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives. These compounds have been evaluated for their ability to inhibit the growth of cancer cells, such as human breast adenocarcinoma cell lines, offering a pathway for new cancer therapies .
Biological Evaluation
The biological evaluation of these compounds includes testing for antioxidant activity and toxicity. This is crucial for understanding their safety profile and therapeutic potential, particularly in the development of drugs with minimal side effects .
Drug Design
The structure of “N-(4-bromophenyl)-2-cyanoacetamide” allows for its use in drug design. Its derivatives can be synthesized and modified to enhance their pharmacological activities, making them suitable candidates for lead compounds in drug discovery .
Molecular Modelling
Molecular modelling studies are conducted to understand the interaction of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives with biological targets. This helps in predicting their binding affinity and activity, which is essential for rational drug design .
Antimicrobial Resistance
These compounds are being investigated for their role in combating antimicrobial resistance. By studying their mechanism of action, researchers aim to develop molecules that can overcome resistance and provide effective treatment options .
Antibiofilm Actions
The ability of “N-(4-bromophenyl)-2-cyanoacetamide” derivatives to disrupt biofilms is another area of interest. Biofilms are protective layers formed by bacteria that make them resistant to antibiotics, and breaking through these can lead to more effective treatments .
Alternative Toxicity Testing
To ensure the safety of new compounds, alternative methods of toxicity testing are employed. This includes in vitro assays and in silico studies, which are less reliant on animal testing and provide quicker, more ethical evaluation methods .
Safety and Hazards
Wirkmechanismus
Target of Action
N-(4-bromophenyl)-2-cyanoacetamide and its derivatives have been synthesized and studied for their pharmacological activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of pathogens and cancerous cells.
Mode of Action
The compound interacts with its targets through molecular docking . This interaction results in promising antimicrobial activity and anticancer activity against the breast cancer cell line . The binding mode of active compounds with the receptor is studied using Schrodinger v11.5 .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms and cells, leading to their inhibition
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of targeted bacterial and fungal species, as well as the inhibition of the proliferation of the MCF7 breast cancer cell line . The antimicrobial activity results revealed that certain derivatives of the compound have promising antimicrobial activity . Anticancer screening results indicated that certain derivatives were found to be the most active ones against the breast cancer cell line .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFTJOJESSNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351171 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24522-26-7 | |
| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)



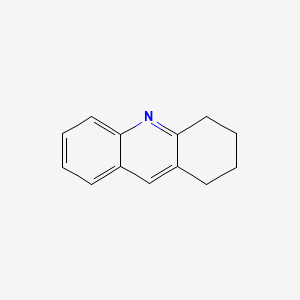
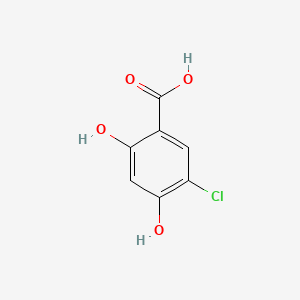
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)
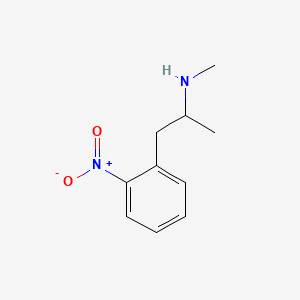
![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)

